Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves microwave irradiation techniques, demonstrating efficient pathways to create complex molecules with specific structural characteristics. For instance, the synthesis of azine moieties by microwave irradiation has been detailed, highlighting the structural confirmation through IR and mass spectroscopy, and single crystal X-ray diffraction technique (Thomas O. Kurian et al., 2013).
Molecular Structure Analysis
The molecular structure of similar compounds has been thoroughly examined using X-ray diffraction methods, revealing significant details about lattice parameters, unit cell dimensions, and intermolecular interactions (Thomas O. Kurian et al., 2013). These studies provide insights into the crystal structure, enabling a deeper understanding of how molecular arrangements influence the compound's properties.
Chemical Reactions and Properties
Research on related molecules has demonstrated their reactivity and potential for forming novel structures through cycloaddition reactions. For example, the base-mediated cycloaddition reactions of 4-dimethylamino-1-phenacylpyridinium bromides with 3-phenacylideneoxindoles, resulting in functionalized dispirocyclopentyl-3,3′-bisoxindoles (Li-Juan Lu & Chaoguo Yan, 2015), highlight the compound's versatility in synthetic chemistry.
Physical Properties Analysis
The physical properties, such as crystallography and spectroscopy, have been analyzed to understand better the characteristics of similar compounds. The determination of crystal systems, lattice parameters, and molecular structures through single crystal X-ray diffraction technique provides a foundation for understanding the physical aspects of these compounds (Thomas O. Kurian et al., 2013).
Chemical Properties Analysis
Investigations into the chemical properties of analogous molecules have revealed their potential in applications such as corrosion inhibition. For instance, studies on N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactant have shown excellent inhibition efficiency at the carbon steel/hydrochloric acid interface (S. M. Tawfik, 2015). These findings suggest that the compound and its derivatives could have significant applications in protecting metals from corrosion.
Scientific Research Applications
Protonation and Electron Transfer
- Research on a similar compound involving protonation with dodecylbenzenesulfonic acid in chloroform solutions has shown intermolecular proton-electron transfer. This leads to the formation of monoradical cations and aggregates characterized by intermolecular electron interchange (Lokshin et al., 2001).
Corrosion Inhibition
- Studies on N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromides, which are structurally related, show excellent corrosion inhibition properties on carbon steel in acidic environments. The adsorption on the metal surface obeys the Langmuir adsorption isotherm, indicating a chemical adsorption mechanism (Tawfik, 2015).
Antimicrobial Activity and Corrosion Inhibition
- Cationic surfactants based on Schiff base, structurally similar to the compound , have shown both antimicrobial activities against sulfate-reducing bacteria and high efficiency as corrosion inhibitors for carbon steel in an acidic medium (Shaban et al., 2013).
Crystal Structure Analysis
- The crystal structure of compounds with similar functional groups, like 2-[N,N-dimethylamino)methyl]benzenetel-lurenyl chloride, has been determined, revealing information about the bonding and molecular geometry, which is crucial for understanding the behavior of these compounds in various applications (Engman et al., 2004).
properties
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;bromide;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3.BrH.ClH/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5;;/h9-20H,8H2,1-7H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAQSADEMXDTKN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884772 | |
Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1) | |
CAS RN |
14855-76-6, 7114-03-6 | |
Record name | Ethyl green | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1) | |
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Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-N,N-dimethylanilinium bromidechloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-N,N-dimethylanilinium bromide chloride, compound with zinc chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL GREEN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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